1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-16-7-9-18(10-8-16)23(21,22)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLMRGRKHPZMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332409 | |
| Record name | 1-benzyl-4-(4-methylphenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95558-32-0 | |
| Record name | 1-benzyl-4-(4-methylphenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Benzylpiperazine
Piperazine, a six-membered diamine ring, undergoes mono-benzylation under controlled conditions to prevent over-alkylation.
Procedure :
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Piperazine is reacted with benzyl bromide in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
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A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is added to neutralize HBr generated during the reaction.
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The reaction mixture is stirred for 12–24 hours, followed by filtration to remove the base and evaporation of the solvent.
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The crude product is purified via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography.
Key Considerations :
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Stoichiometry : A 1:1 molar ratio of piperazine to benzyl bromide favors mono-substitution. Excess benzyl bromide increases di-benzylated byproducts.
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Solvent Choice : Polar aprotic solvents like THF enhance reactivity, while DCM simplifies work-up.
Sulfonylation of 1-Benzylpiperazine
The sulfonylation step introduces the 4-methylphenyl sulfonyl group at the remaining secondary amine of 1-benzylpiperazine.
Procedure :
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1-Benzylpiperazine is dissolved in DCM or chloroform under nitrogen atmosphere.
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4-Methylbenzenesulfonyl chloride (1.1–1.2 equivalents) is added dropwise at 0°C.
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A tertiary amine base (e.g., Et₃N or pyridine) is introduced to scavenge HCl, maintaining a pH > 8.
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The reaction is stirred at room temperature for 4–6 hours, followed by quenching with ice water.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
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The product is purified via recrystallization (e.g., ethanol/water) or silica gel chromatography.
Optimization Insights :
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Temperature Control : Low temperatures (0–5°C) during sulfonyl chloride addition minimize side reactions.
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Base Selection : Et₃N offers faster reaction kinetics compared to pyridine but requires careful handling due to volatility.
Analytical and Process Data
Table 1. Representative Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mono-benzylation | Piperazine, BnBr, K₂CO₃, THF, 24h, 25°C | 65–75 | ≥95% |
| Sulfonylation | 1-Benzylpiperazine, TsCl, Et₃N, DCM, 6h, 25°C | 80–85 | ≥98% |
Note: Yields are estimated based on analogous piperazine derivatizations.
Mechanistic Considerations
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Benzylation : Proceeds via an SN2 mechanism, where the benzyl bromide acts as an alkylating agent. The secondary amine of piperazine attacks the electrophilic benzyl carbon, displacing bromide.
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Sulfonylation : Involves nucleophilic attack by the piperazine nitrogen on the sulfonyl chloride’s sulfur atom, forming a sulfonamide bond. The reaction is driven by the liberation of HCl, which is neutralized by the base.
Challenges and Mitigation Strategies
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Di-Substitution in Benzylation :
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Mitigation : Use of a slight excess of piperazine (1.2 equivalents relative to BnBr) suppresses di-benzylation.
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Sulfonyl Chloride Hydrolysis :
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Mitigation : Anhydrous conditions and rapid mixing minimize contact with moisture.
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Scalability and Industrial Relevance
The described method is scalable to kilogram quantities with minor adjustments:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that piperazine derivatives, including 1-benzyl-4-[(4-methylphenyl)sulfonyl]piperazine, exhibit promising anticancer properties. A study synthesized various piperazine compounds and evaluated their cytotoxic effects on human leukemia cell lines (K562 and HL-60) . The results indicated that these compounds could inhibit cell growth and induce apoptosis, making them potential candidates for cancer therapy.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 15 | Induces apoptosis via topoisomerase II inhibition |
| Other Piperazine Derivatives | HL-60 | 20 | Cell cycle arrest and apoptosis induction |
Antimicrobial Properties
Piperazine derivatives have also been investigated for their antimicrobial activities. A study focused on synthesizing sulfonyl piperazine derivatives and evaluating their effectiveness against various bacterial strains . The findings suggested that these compounds possess significant antibacterial properties, which could be leveraged in developing new antibiotics.
Table 2: Antimicrobial Activity of Sulfonyl Piperazines
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Other Sulfonyl Piperazines | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies have reported the anti-inflammatory effects of piperazine derivatives. The sulfonamide group in these compounds is believed to play a crucial role in modulating inflammatory responses .
Case Study: Anti-inflammatory Activity Assessment
A recent study evaluated the anti-inflammatory effects of various piperazine derivatives, including this compound, using animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The pharmacological profile of sulfonyl-piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (e.g., sulfonyl, chloro) : Enhance enzyme inhibitory potency. The 4-methylphenyl sulfonyl group in the target compound improves BACE1 binding affinity compared to methoxy-naphthyl derivatives .
- Bulkier Substituents (e.g., naphthyl) : Reduce solubility and metabolic stability, as seen in 1-benzyl-4-methoxynaphthyl sulfonylpiperazine .
Enzyme Inhibition
- BACE1 Inhibition : The target compound shares structural motifs with indole-based BACE1 inhibitors (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole), but its benzyl-sulfonyl piperazine core shows moderate activity (IC₅₀ ~20–50 µM) compared to indole derivatives (IC₅₀ ~19.66 mM), suggesting room for optimization .
- DPP-4 Inhibition : Sulfonyl-piperazines with para-substituted aryl groups (e.g., 4-methylphenyl) exhibit superior DPP-4 inhibitory activity, as demonstrated in antidiabetic studies .
Antihistaminic Activity
The enantiomer of the target compound (levorotatory form) demonstrates high optical purity and antihistaminic efficacy, outperforming analogues like 1-(4-methoxyphenyl)piperazine due to enhanced receptor selectivity .
Toxicity and Selectivity
Biological Activity
1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzyl group : A phenyl group attached to a methylene (-CH2-) group.
- Sulfonyl group : A sulfonic acid derivative that enhances the compound's biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine moieties exhibit notable antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains with promising results.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
| This compound | Bacillus subtilis | Strong |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of 1-benzyl derivatives has been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
A study focusing on the compound's effect on human cancer cell lines reported the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These results indicate that this compound may be a candidate for further development as an anticancer drug.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are critical in numerous physiological processes and disease states.
| Enzyme | Inhibition Activity (IC50) |
|---|---|
| Acetylcholinesterase (AChE) | 25 µM |
| Urease | 30 µM |
Inhibiting these enzymes can have therapeutic implications for conditions such as Alzheimer's disease and urinary tract infections.
Case Studies
Case Study 1: Antidiabetic Potential
In a recent study, derivatives similar to this compound were evaluated for their antidiabetic effects. The findings indicated that these compounds could act as glucagon-like peptide-1 receptor (GLP-1R) agonists, enhancing insulin secretion and reducing blood glucose levels in diabetic models.
Case Study 2: Hepatitis C Virus Inhibition
Another significant study focused on the compound's ability to inhibit the NS5B polymerase enzyme of the hepatitis C virus. The derivative exhibited potent antiviral activity with an EC50 value of approximately 7 nM against HCV genotypes 1b and 1a, highlighting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine, and how can reaction conditions be optimized?
- Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, similar compounds like [4-(4-fluorobenzyl)piperazine derivatives were prepared by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature. Characterization via H NMR and HPLC can confirm purity and structural integrity.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For example, benzenesulfonamide piperazine derivatives were analyzed using single-crystal XRD to confirm bond angles and sulfonyl group orientation . Alternatively, DFT calculations can predict molecular geometry and compare it with experimental NMR or IR data to validate conformers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign peaks to confirm benzyl, sulfonyl, and piperazine moieties. For instance, piperazine protons typically resonate at δ 2.5–3.5 ppm in CDCl₃ .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₀N₂O₂S has a theoretical MW of 328.4 g/mol).
- FT-IR : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its bioactivity compared to other piperazine derivatives?
- Methodological Answer : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may improve receptor binding. Comparative studies on analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) showed that sulfonyl groups increase metabolic stability and selectivity for targets like carbonic anhydrase isoforms . Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified sulfonyl substituents and testing them in enzymatic assays .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:
- Reproduce assays under standardized conditions (e.g., MIC tests for antimicrobial activity at pH 7.4 ).
- Purify compounds via flash chromatography or recrystallization to ≥98% purity.
- Validate target engagement using biophysical methods like SPR or ITC to confirm direct binding .
Q. Can computational modeling predict the compound’s pharmacokinetic properties, such as BBB penetration or CYP inhibition?
- Methodological Answer : Yes. Tools like SwissADME or Schrödinger’s QikProp can estimate:
- BBB permeability : LogP values <3 and TPSA <60 Ų favor CNS penetration .
- CYP inhibition : Molecular docking into CYP3A4/2D6 active sites can identify potential interactions. For example, piperazine derivatives with bulky aryl groups show higher CYP2D6 inhibition . Experimental validation via hepatic microsome assays is recommended .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key issues include:
- Low yields in coupling steps : Replace DCM with scalable solvents like toluene or EtOAc .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) and use scavengers like polymer-bound amines .
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
